N-(5-amino-2-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

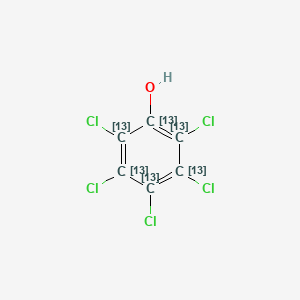

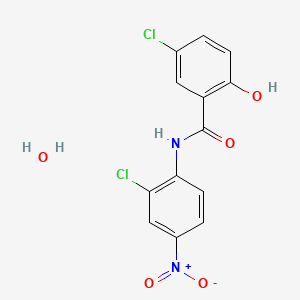

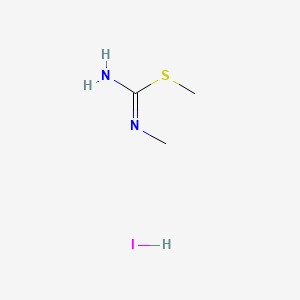

“N-(5-amino-2-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “N-(5-amino-2-methoxyphenyl)propanamide” is 1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-(5-amino-2-methoxyphenyl)propanamide” is a solid substance at room temperature . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Wissenschaftliche Forschungsanwendungen

-

Organic Chemistry

- Application : N-(5-amino-2-methoxyphenyl)propanamide is used in the deprotection of N-p-methoxyphenylamines .

- Method : This process involves anodic oxidation in an acidic medium . The specific technical details or parameters are not provided in the source.

- Results : The process yields a high amount of amine and is compatible with several oxidable functional groups .

-

Green Chemistry

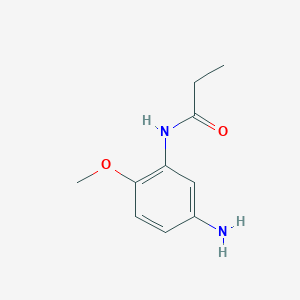

- Application : N-(5-amino-2-methoxyphenyl)propanamide is used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction .

- Method : This involves a minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence . The specific technical details or parameters are not provided in the source.

- Results : The synthesis produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .

-

Medicinal Chemistry

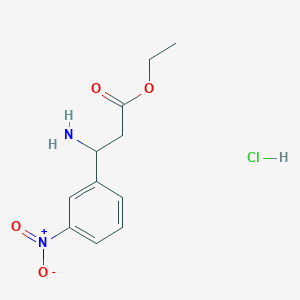

- Application : N-(5-amino-2-methoxyphenyl)propanamide derivatives have been synthesized and evaluated for their potential antibacterial activity .

- Method : The minimum inhibitory concentration of these compounds was determined by the microdilution technique against five known strains of bacteria .

- Results : Compounds N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-meth oxynaphthalen-2-yl)propanamide 2d and N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide 2j showed potent antibacterial activity .

-

Proteomics Research

- Application : N-(5-amino-2-methoxyphenyl)propanamide is a specialty product used in proteomics research .

- Method : The specific methods of application or experimental procedures in proteomics research are not provided in the source .

- Results : The outcomes of the use of N-(5-amino-2-methoxyphenyl)propanamide in proteomics research are not available in the source .

-

Antibacterial Research

- Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives, which include N-(5-amino-2-methoxyphenyl)propanamide, were synthesized and evaluated for their potential antibacterial activity .

- Method : The minimum inhibitory concentration of these compounds was determined by the microdilution technique against five known strains of bacteria .

- Results : Compounds N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml). Also, 2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .

-

Proteomics Research

- Application : N-(5-amino-2-methoxyphenyl)propanamide is a specialty product used in proteomics research .

- Method : The specific methods of application or experimental procedures in proteomics research are not provided in the source .

- Results : The outcomes of the use of N-(5-amino-2-methoxyphenyl)propanamide in proteomics research are not available in the source .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIADYJCEFAGKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586138 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)propanamide | |

CAS RN |

169321-23-7 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)